molecular formula C9H6INO B13661201 8-Iodoquinolin-6-ol

8-Iodoquinolin-6-ol

Cat. No.: B13661201
M. Wt: 271.05 g/mol
InChI Key: MUPKVETUVAGPNG-UHFFFAOYSA-N
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Description

8-Iodoquinolin-6-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and hydroxyl groups in its structure makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-6-ol typically involves the iodination of quinolin-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Iodoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.

    Reduction: The iodine atom can be reduced to form 8-hydroxyquinoline.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation leads to quinolin-6-one derivatives.
  • Reduction results in 8-hydroxyquinoline.
  • Substitution yields various functionalized quinoline derivatives.

Scientific Research Applications

8-Iodoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes and other proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    3-Iodoquinolin-6-ol: Similar in structure but with the iodine atom at a different position.

    5,7-Diiodo-8-quinolinol: Contains two iodine atoms, leading to different chemical properties.

    8-Hydroxyquinoline: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.

Uniqueness: 8-Iodoquinolin-6-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

8-iodoquinolin-6-ol

InChI

InChI=1S/C9H6INO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H

InChI Key

MUPKVETUVAGPNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)I)O

Origin of Product

United States

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